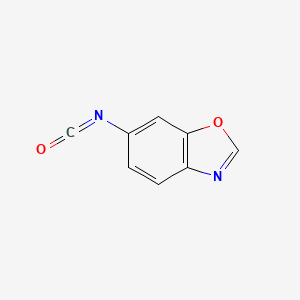
6-Isocyanato-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound that features an isocyanate group attached to a benzoxazole ring Benzoxazole itself is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 6-Isocyanato-1,3-benzoxazole typically involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring. Industrial production methods often employ safer alternatives to phosgene, such as triphosgene, to minimize the associated hazards.
Chemical Reactions Analysis
6-Isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isocyanato-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Biological Studies: Researchers use it to study enzyme inhibition and protein modification, leveraging its ability to form stable covalent bonds with nucleophilic residues in proteins.
Mechanism of Action
The mechanism by which 6-Isocyanato-1,3-benzoxazole exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The benzoxazole ring itself can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
6-Isocyanato-1,3-benzoxazole can be compared to other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Similar in structure but lacks the reactive isocyanate group, making it less versatile in chemical reactions.
6-Chloro-1,3-benzoxazole: Contains a chloro substituent instead of an isocyanate group, leading to different reactivity and applications
The uniqueness of this compound lies in its isocyanate group, which provides a reactive site for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
6-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H |
InChI Key |
IDTYCGVPBHTJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C=O)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



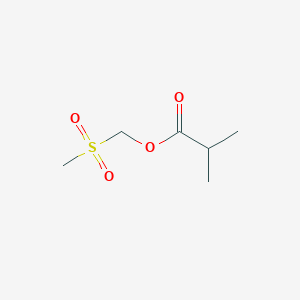
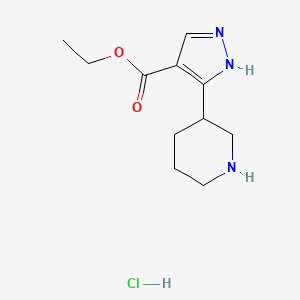
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
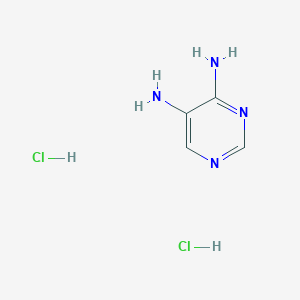
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)

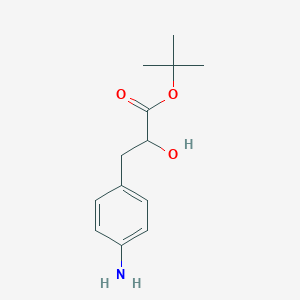
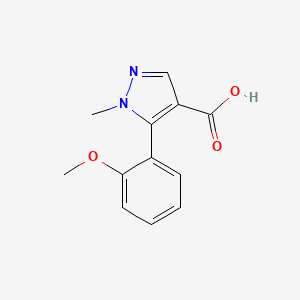
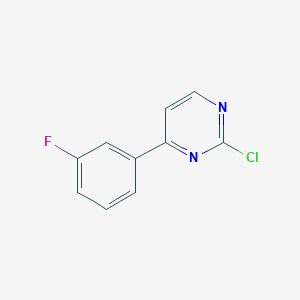
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
